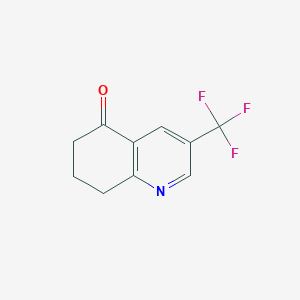

3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one

Descripción general

Descripción

3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Introduction

3-(Trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications. The analysis is supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline core with a trifluoromethyl group at the 3-position. This substitution significantly influences its pharmacological properties, including lipophilicity and binding affinity to biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H8F3N |

| Molecular Weight | 215.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study evaluating the antiproliferative effects of several derivatives, compounds similar to this compound were tested against the National Cancer Institute's 60 human cancer cell line panel. Notably, certain derivatives exhibited IC50 values below 1 µM against HL-60 and COLO 205 cancer cells while showing minimal toxicity to normal human cells (IC50 > 50 µM) .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Cell Cycle Arrest : Compounds derived from this scaffold have been shown to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspase pathways has been observed, suggesting that these compounds promote apoptosis through intrinsic and extrinsic signaling pathways .

- Microtubule Disruption : Some studies indicate that these compounds may interfere with microtubule assembly, leading to polyploidy and subsequent cell death .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves inhibition of DNA gyrase, a critical enzyme for bacterial replication .

Table 2: Biological Activity Summary

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. SAR studies suggest that variations in substituents on the quinoline ring can enhance or diminish its potency.

Key Findings from SAR Studies

- Trifluoromethyl Group : This group significantly enhances lipophilicity and binding affinity.

- Positioning of Substituents : Substituents at different positions on the quinoline ring have shown varying effects on biological activity; for instance, substitutions at the 4-position have been linked with increased antiproliferative effects .

Aplicaciones Científicas De Investigación

Antiviral Activity

One of the most promising applications of 3-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-one derivatives is their antiviral activity against Middle East respiratory syndrome coronavirus (MERS-CoV). Research indicates that certain derivatives exhibit high inhibitory effects against MERS-CoV, with some compounds showing an IC50 as low as 86 nM and demonstrating good metabolic stability and low cytotoxicity in vitro . The structure-activity relationship (SAR) studies highlighted that modifications at specific positions significantly influence the antiviral potency of these compounds.

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. A series of trifluoromethyl-substituted quinolone-hydantoin hybrids were synthesized and tested against Gram-positive bacteria such as Staphylococcus aureus. One derivative showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like chloramphenicol, indicating its potential as an effective antibacterial agent . Molecular docking studies suggested that these compounds could inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication.

Antineoplastic Activity

Research has indicated that derivatives of this compound may possess antineoplastic properties. Compounds derived from this scaffold have been shown to inhibit WDR5 WIN-site interactions, which are crucial in cancer cell proliferation. These inhibitors demonstrated significant on-target tumor growth suppression in xenograft models, suggesting their potential as anticancer agents .

Neuroprotective Effects

There is emerging evidence that certain derivatives of this compound may exhibit neuroprotective effects. The pharmacological activities of dihydroquinolinone derivatives include anti-neurodegenerative properties, which could be beneficial in treating conditions like Alzheimer’s disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological applications .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various methods, including cyclization reactions that yield high yields and purity. SAR studies are crucial for optimizing the pharmacological profile of these compounds. For instance, modifications at the 2-position or 3-position can drastically alter the biological activity, allowing researchers to tailor compounds for specific therapeutic targets .

Data Tables

| Application | Activity Type | Notable Findings |

|---|---|---|

| Antiviral | MERS-CoV Inhibition | IC50 = 86 nM; low toxicity |

| Antibacterial | Gram-positive bacteria | MIC comparable to chloramphenicol |

| Antineoplastic | Tumor growth inhibition | Significant suppression in xenograft models |

| Neuroprotective | Anti-neurodegenerative | Potential benefits for Alzheimer’s treatment |

Case Studies

- MERS-CoV Inhibitors : A study synthesized various derivatives and identified several with potent antiviral properties against MERS-CoV. The lead compound demonstrated favorable pharmacokinetic properties suitable for further development .

- Antibacterial Evaluation : A series of trifluoromethylated quinolone-hydantoin hybrids were tested against Staphylococcus aureus and showed promising results, with molecular docking suggesting effective binding to DNA gyrase .

- WDR5 Inhibition : Compounds derived from the dihydroquinolinone scaffold exhibited significant cellular activity against WDR5-sensitive cancer cells, indicating their potential as novel cancer therapeutics .

Propiedades

IUPAC Name |

3-(trifluoromethyl)-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)6-4-7-8(14-5-6)2-1-3-9(7)15/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBDRJRJPMFIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=N2)C(F)(F)F)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.